(3-Glycidoxypropyl)dimethylethoxysilane

Catalog No.
S1515077
CAS No.
17963-04-1
M.F
C10H22O3Si
M. Wt
218.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Glycidoxypropyl)dimethylethoxysilane

CAS Number

17963-04-1

Product Name

(3-Glycidoxypropyl)dimethylethoxysilane

IUPAC Name

ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3

InChI Key

HHBOIIOOTUCYQD-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)CCCOCC1CO1

Canonical SMILES

CCO[Si](C)(C)CCCOCC1CO1

The exact mass of the compound (3-Glycidoxypropyl)dimethylethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Glycidoxypropyl)dimethylethoxysilane (CAS 17963-04-1) is a highly specialized, monoalkoxy, epoxy-functionalized silane coupling agent. Unlike conventional trialkoxy silanes, it features a single ethoxy group and two methyl groups on the silicon atom, restricting its reactivity to a single covalent bond with hydroxylated surfaces . This structural constraint dictates its primary procurement value: the ability to form strictly defined, self-assembled monolayers (SAMs) without the risk of uncontrolled bulk polymerization or 3D siloxane network formation [1]. Furthermore, its hydrolysis releases ethanol rather than methanol, aligning with stringent environmental and occupational safety requirements. It is a critical precursor for high-precision surface modification in microfluidics, biosensor fabrication, and nanoparticle functionalization where nanometer-scale dimensional tolerances and reproducible surface densities are paramount.

Substituting (3-Glycidoxypropyl)dimethylethoxysilane with the industry-standard comparator, (3-glycidoxypropyl)trimethoxysilane (GPTMS/GLYMO), fundamentally alters the resulting surface architecture and formulation stability. Trialkoxy silanes undergo rapid, multi-directional condensation in the presence of moisture, depositing thick, irregular polylayers that obscure nanoscale substrate features and introduce high steric hindrance around the reactive epoxy groups [1]. In precision applications such as single-molecule detection arrays or atomic force microscopy (AFM) colloidal probes, this uncontrolled polymeric deposition leads to irreproducible surface densities, altered baseline topographies, and compromised sensor kinetics [2]. Additionally, the target compound's monoalkoxy structure prevents premature cross-linking and gelation in solution, offering an extended pot-life and batch-to-batch consistency compared to its highly reactive trialkoxy counterparts.

Strict Monolayer Formation vs. Uncontrolled Polymeric Deposition

Monoalkoxy silanes like (3-glycidoxypropyl)dimethylethoxysilane are structurally restricted to forming a single siloxane bond per molecule with the substrate, inherently capping deposition at a single monolayer (typically <1.5 nm thickness). In contrast, trialkoxy comparators such as GPTMS continuously cross-link in the presence of trace moisture, yielding variable polylayer films that frequently exceed 5–10 nm and obscure nano-features [1].

Evidence DimensionFilm Deposition Architecture
Target Compound DataSelf-limiting monolayer (<1.5 nm thickness)
Comparator Or Baseline(3-glycidoxypropyl)trimethoxysilane (GPTMS) (Variable polylayer, >5 nm thickness)
Quantified DifferencePrevention of 3D siloxane network formation
ConditionsAnhydrous or controlled aqueous deposition on hydroxylated substrates

Essential for fabricating nano-devices, AFM probes, and optical chips where precise dimensional control and uniform epoxy group presentation are required.

Elimination of Methanol Evolution During Hydrolysis

The hydrolysis of (3-glycidoxypropyl)dimethylethoxysilane yields exactly one molar equivalent of ethanol per mole of silane. The standard comparator, (3-glycidoxypropyl)trimethoxysilane, generates three molar equivalents of methanol, a highly toxic and tightly regulated volatile organic compound (VOC) [1]. For large-scale industrial surface treatments, the shift from methanol to ethanol significantly reduces ventilation requirements.

Evidence DimensionHydrolysis Byproduct Profile
Target Compound Data1 equivalent of ethanol (lower toxicity)
Comparator Or Baseline(3-glycidoxypropyl)trimethoxysilane (3 equivalents of methanol)
Quantified Difference100% elimination of methanol generation
ConditionsComplete hydrolysis in aqueous or moisture-rich environments

Lowers occupational exposure risks and compliance costs in large-scale manufacturing and cleanroom environments.

Prevention of Premature Gelation in Formulations

Because (3-glycidoxypropyl)dimethylethoxysilane possesses only one hydrolyzable alkoxy group, it cannot form cross-linked siloxane oligomers in solution. This results in an extended pot-life in formulated aqueous-alcoholic solutions. Trialkoxy silanes like GPTMS rapidly condense into oligomers and eventually gel, severely limiting the operational window of the prepared treatment baths[1].

Evidence DimensionSolution Pot-Life / Gelation Risk
Target Compound DataNo self-condensation to 3D gels
Comparator Or Baseline(3-glycidoxypropyl)trimethoxysilane (Rapid oligomerization and gelation)
Quantified DifferenceAbsolute prevention of bulk siloxane gelation
ConditionsDilute aqueous/alcoholic surface treatment baths

Enables the preparation of stable, large-batch surface treatment solutions, reducing chemical waste and ensuring reproducible functionalization over time.

Enhanced Surface Hydrophobicity via Dimethyl Substitution

The inclusion of two methyl groups on the silicon atom of (3-glycidoxypropyl)dimethylethoxysilane alters the local dielectric environment and surface energy of the functionalized substrate. Compared to the dense, polar siloxane networks formed by trialkoxy silanes, the dimethyl substitution provides a lower surface energy and reduces non-specific binding of polar molecules [1].

Evidence DimensionLocal Steric and Hydrophobic Environment
Target Compound DataDimethyl-terminated siloxane linkage
Comparator Or Baseline(3-glycidoxypropyl)trimethoxysilane (Highly cross-linked, polar siloxane network)
Quantified DifferenceIncreased local hydrophobicity and reduced non-specific binding
ConditionsPost-curing surface characterization

Improves signal-to-noise ratios in diagnostic chips and prevents bio-fouling in microfluidic devices.

Single-Molecule Detection Arrays and Biosensors

The self-limiting monolayer deposition of this compound prevents the burying of reactive epoxy groups, ensuring maximum coupling efficiency for antibodies or DNA probes without altering the optical properties of the underlying substrate [1].

Atomic Force Microscopy (AFM) Colloidal Probe Functionalization

Strict dimensional control is required to functionalize silica or latex microspheres without increasing their diameter or altering their surface roughness. The monoalkoxy structure ensures a uniform, ultra-thin coating [2].

High-Precision Microfluidic Device Fabrication

The compound's dimethyl groups provide a specific hydrophobic environment, and the inability to form 3D networks ensures uniform, non-clogging surface modification of micro-channels, preventing flow disruption [1].

Environmentally Conscious Adhesives and Primers

The elimination of methanol emissions during curing is required to meet strict occupational health and safety (OH&S) standards in industrial manufacturing, making the ethanol-releasing profile of this compound highly advantageous for large-scale application [3].

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17963-04-1

General Manufacturing Information

Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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